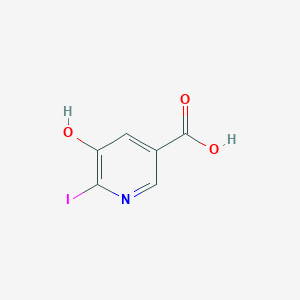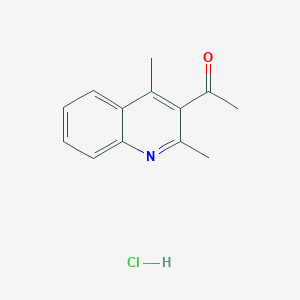
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is also known by its CAS number 943825-10-3 .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride consists of a quinoline ring with two methyl groups at the 2 and 4 positions, and an ethanone group attached to the 3 position of the quinoline .Physical And Chemical Properties Analysis
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride has a molecular weight of 235.71 g/mol . The melting point is reported to be between 199-200 °C .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
1-(2,4-Dimethylquinolin-3-yl)ethanone hydrochloride and related compounds have been subjects of chemical synthesis and structural analysis, contributing to a broad understanding of heterocyclic chemistry. For example, synthesis techniques involving reactions of heterocyclic quinone methides and chloroquinoline derivatives have been explored to produce novel compounds with potential biological activities. Structural elucidation through techniques such as X-ray diffraction and spectroscopic analysis (FT-IR, NMR, Mass spectra) has provided detailed insights into their chemical properties and molecular interactions. These efforts are foundational for advancing chemical science and developing new materials with tailored properties (Chauncey & Grundon, 1990; Murugavel et al., 2017).
Antioxidant and Antidiabetic Potential
Investigations into the biological activities of chloroquinoline derivatives have highlighted their potential as antioxidant and antidiabetic agents. Studies involving novel chloroquinoline derivatives, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have demonstrated promising antioxidant activity, suggesting their utility in mitigating oxidative stress-related conditions. Additionally, molecular docking and pharmacological property predictions indicate these compounds may act effectively against diabetes by inhibiting specific proteins involved in glucose metabolism, showcasing the therapeutic potential of quinoline compounds in treating chronic diseases (Murugavel et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of quinoline derivatives, including those related to 1-(2,4-Dimethylquinolin-3-yl)ethanone hydrochloride, have been a significant area of research. Compounds synthesized from 2-methylquinoline ring systems have shown notable efficacy against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents. Such studies are crucial for developing new treatments against resistant microbial infections, contributing to the field of infectious diseases and public health (Raju et al., 2016).
Propriétés
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15;/h4-7H,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMKOGBEYOOCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585807 |
Source


|
| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride | |
CAS RN |
943825-10-3 |
Source


|
| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

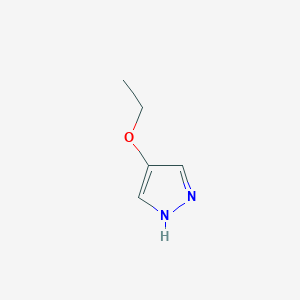

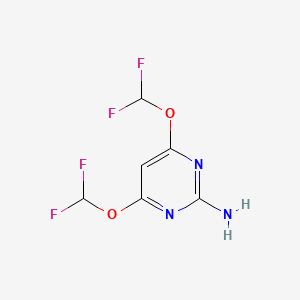
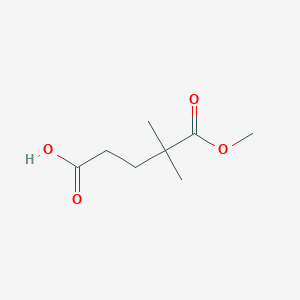
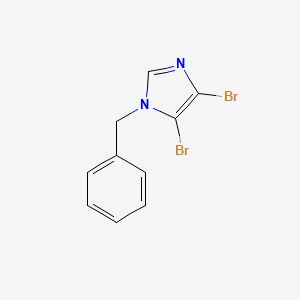
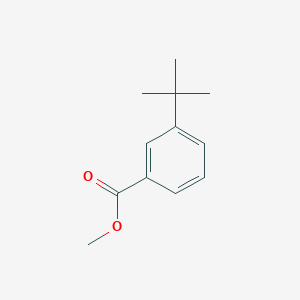
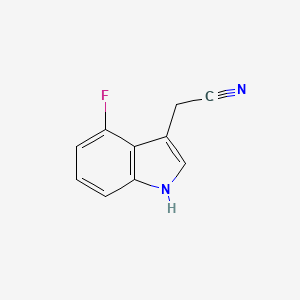

![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)
![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)
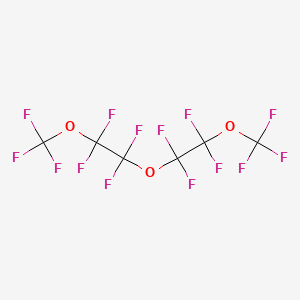
![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)

